M2 Muscarinic Receptor Affinity (Ki = 1,370 nM) and M2/M1 Selectivity Profile of N-methyl-N-(piperidin-2-ylmethyl)propan-2-amine
N-methyl-N-(piperidin-2-ylmethyl)propan-2-amine exhibits measurable binding affinity at the rat muscarinic acetylcholine receptor M2 subtype with a Ki of 1.37E+3 nM (1.37 μM) as determined by displacement of [3H]QNB in rat myocardium tissue [1]. At the muscarinic M1 receptor, the same compound shows a Ki of 156 nM using [3H]pirenzepine displacement in bovine striatum, establishing a receptor subtype selectivity profile with an M2/M1 selectivity ratio of approximately 8.8-fold (calculated as Ki M2 / Ki M1 = 1370 nM / 156 nM = 8.8). This contrasts sharply with optimized piperidinyl piperidine derivatives documented in the literature that achieve M2/M1 selectivity ratios exceeding 100-fold [2], positioning the target compound as a moderate-affinity tool with a specific selectivity window rather than a high-potency, highly selective antagonist.
| Evidence Dimension | M2 muscarinic receptor binding affinity and M2/M1 selectivity ratio |
|---|---|
| Target Compound Data | M2 Ki = 1,370 nM; M1 Ki = 156 nM; M2/M1 selectivity ratio = 8.8-fold |
| Comparator Or Baseline | Optimized piperidinyl piperidine derivatives from QSSR studies: M2/M1 selectivity ratio >100-fold; high-affinity piperidine-based M2 antagonists: Ki typically <10 nM |
| Quantified Difference | Target compound shows 8.8-fold M2/M1 selectivity vs. literature-optimized series achieving >100-fold M2/M1 selectivity; M2 affinity is ~100- to 1,000-fold weaker than high-potency piperidine-based M2 antagonists |
| Conditions | [3H]QNB displacement in rat myocardium for M2; [3H]pirenzepine displacement in bovine striatum for M1 |
Why This Matters
This moderate M2 affinity with defined M2/M1 selectivity (8.8-fold) makes the compound suitable as a reference ligand for establishing baseline binding in muscarinic receptor panels, particularly when a non-optimized, lower-potency control is required to calibrate assay sensitivity against high-affinity tool compounds.
- [1] BindingDB. BDBM50405719 (CHEMBL2114395). Affinity Data: Ki = 156 nM (M1, bovine striatum, [3H]pirenzepine displacement); Ki = 1.37E+3 nM (M2, rat myocardium, [3H]QNB displacement). View Source
- [2] Niu YY, Yang LM, Deng KM, et al. Quantitative structure-selectivity relationship for M2 selectivity between M1 and M2 of piperidinyl piperidine derivatives as muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters. 2007. View Source
